2,6-Bis(bromomethyl)benzonitrile
Description
2,6-Bis(bromomethyl)benzonitrile is a brominated aromatic compound featuring two bromomethyl (-CH₂Br) substituents at the 2 and 6 positions of a benzonitrile backbone. The nitrile group (-CN) at the 1-position enhances polarity, while the bromomethyl groups serve as reactive sites for nucleophilic substitution or cross-coupling reactions. This compound is hypothesized to act as a versatile intermediate in organic synthesis, particularly in constructing complex molecules for pharmaceuticals, polymers, or optoelectronic materials.
Properties
Molecular Formula |
C9H7Br2N |
|---|---|
Molecular Weight |
288.97 g/mol |
IUPAC Name |
2,6-bis(bromomethyl)benzonitrile |
InChI |
InChI=1S/C9H7Br2N/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-5H2 |
InChI Key |
NRYGYPYWRPNBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)C#N)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,6-Bis(bromomethyl)benzonitrile with structurally related compounds, focusing on substituents, applications, and physicochemical properties:
Key Comparative Insights:
Reactivity and Functionalization :
- Bromomethyl vs. Trifluoroethoxy : Bromomethyl groups (in 2,6-Bis(bromomethyl)benzonitrile) enable nucleophilic substitution (e.g., Suzuki coupling), whereas trifluoroethoxy groups (in 3-Bromo-2,6-bis(trifluoroethoxy)benzonitrile) act as electron-withdrawing substituents, enhancing stability and altering solubility .
- Nitrile Group : The -CN group in all compounds increases polarity, facilitating interactions in polymer matrices (e.g., BClPOBN-based polyesters ) or electronic materials (e.g., (o,o)ACA in OLEDs ).
Thermal Stability :
- BClPOBN-derived polyesters exhibit exceptional thermal stability (Td ~400°C), critical for high-performance polymers . In contrast, (o,o)ACA’s thermal resilience supports its use in OLED devices under operational heating .
Synthetic Utility :
- Bromomethyl-substituted compounds (e.g., 2,6-Bis(bromomethyl)pyridine ) are precursors for ligands or cross-linkers. Similarly, 2,6-Bis(bromomethyl)benzonitrile could serve as a building block for dendrimers or functionalized aromatics.
Safety Considerations: Brominated compounds (e.g., 2,6-Bis(bromomethyl)pyridine ) and dimethylamino derivatives are classified as irritants, necessitating careful handling.
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